N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1211831-39-8
VCID: VC5203099
InChI: InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17)
SMILES: CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.31

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

CAS No.: 1211831-39-8

Cat. No.: VC5203099

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.31

* For research use only. Not for human or veterinary use.

N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide - 1211831-39-8

Specification

CAS No. 1211831-39-8
Molecular Formula C12H13N3O3S
Molecular Weight 279.31
IUPAC Name N-(1,2-oxazol-3-yl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Standard InChI InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17)
Standard InChI Key BCLJHEPGYJJMAK-UHFFFAOYSA-N
SMILES CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2

Introduction

Molecular Formula:

C12H14N2O3S

Synthesis

The synthesis of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves:

  • Preparation of the isoxazole derivative: Isoxazole rings are often synthesized via cyclization reactions involving hydroxylamine and β-keto esters.

  • Functionalization with thiophene: The thiophene moiety can be introduced through alkylation or amidation reactions.

  • Formation of the oxalamide bond: The final step involves coupling an oxalyl chloride derivative with the amine-containing intermediates under controlled conditions.

Reaction Conditions:

  • Reagents: Oxalyl chloride, amines, and base catalysts (e.g., triethylamine).

  • Solvents: Organic solvents like dichloromethane or acetonitrile.

  • Temperature: Typically carried out at low temperatures to avoid side reactions.

Analytical Characterization

To confirm the structure of this compound, various spectroscopic techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H) NMR: Signals corresponding to aromatic protons from isoxazole and thiophene rings.

    • Carbon (13^13C) NMR: Peaks for carbon atoms in the oxalamide and heterocyclic systems.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=266m/z = 266, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic amide bands (~1650 cm1^{-1}) for C=O stretching.

    • Signals for C-N stretching and heterocyclic vibrations.

Biological Significance and Applications

Compounds containing isoxazole and thiophene scaffolds often exhibit significant biological activities due to their ability to interact with biological targets.

Potential Applications:

  • Pharmacological Activity:

    • Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

    • Thiophene-containing compounds have demonstrated antifungal, antibacterial, and anticancer activities.

    • The oxalamide group may enhance binding affinity to enzymes or receptors through hydrogen bonding.

  • Drug Discovery:

    • This compound could serve as a lead molecule for developing inhibitors targeting enzymes like lipoxygenases or kinases.

    • Molecular docking studies could predict its interaction with specific protein targets.

  • Material Science:

    • Heterocyclic compounds like this one may find applications in organic electronics or as ligands in coordination chemistry.

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